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Introduction

ALZ-801, also known as valiltramiprosate, is an innovative oral prodrug of tramiprosate
developed for the treatment of Alzheimer's disease. Tramiprosate itself is a small molecule that
inhibits the formation of neurotoxic beta-amyloid (AB) oligomers.[1][2] However, it exhibited

high pharmacokinetic variability and gastrointestinal side effects.[1][2] ALZ-801 was designed
to overcome these limitations by improving oral bioavailability and tolerability.[1] This document
provides detailed application notes and protocols relevant to the formulation and assessment of
the oral bioavailability of ALZ-801.

Formulation

ALZ-801 is formulated as an immediate-release oral tablet. The prodrug design involves the
conjugation of tramiprosate with the amino acid L-valine, which enhances its absorption from
the gastrointestinal tract. Following oral administration, ALZ-801 is rapidly absorbed and then
cleaved by esterases in the plasma and liver to release the active moiety, tramiprosate, and its
active metabolite, 3-sulfopropanoic acid (3-SPA). Both tramiprosate and 3-SPA are active
agents that inhibit AB oligomer formation.

The tablet formulation has been shown to provide consistent and dose-proportional exposure
of tramiprosate with reduced inter-subject variability compared to oral tramiprosate. A dose of
265 mg of ALZ-801 administered twice daily has been established to achieve a steady-state
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plasma exposure of tramiprosate equivalent to that of 150 mg of tramiprosate administered
twice daily, a dose that showed cognitive benefits in a subset of Alzheimer's disease patients.

Oral Bioavailability and Pharmacokinetics

Clinical studies have demonstrated that ALZ-801 has favorable pharmacokinetic properties.
The oral bioavailability of the ALZ-801 immediate-release tablet has been estimated to be
approximately 52%, based on urinary recovery data. The prodrug, ALZ-801, has a short plasma
half-life of around 30 minutes, while the active moiety, tramiprosate, has a much longer
elimination half-life of about 18 hours, allowing for sustained therapeutic concentrations.

Administration with food has been shown to reduce the incidence of gastrointestinal side
effects, such as nausea and vomiting, without significantly affecting the overall plasma
exposure (AUC) of tramiprosate.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ALZ-801 and its active
moiety, tramiprosate, from clinical studies.

Tramiprosate (Active
Parameter ALZ-801 (Prodrug) . Reference
Moiety)

: _— ~52% (for the 265 mg
Oral Bioavailability

tablet)
Time to Peak Plasma
) 0.51 - 0.75 hours 1.05 - 2.0 hours
Concentration (Tmax)
Elimination Half-Life )
< 30 minutes ~18 hours
(t2)
Dose Proportionality Excellent Excellent
Not significantly Not significantly
Effect of Food on AUC
affected affected
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Dosing
Regimen ALZ-801 Tramiprosate Outcome Reference
Comparison
Equivalent
265 mg twice 150 mg twice steady-state
Dose _ .
daily daily AUC of

tramiprosate

Signaling Pathway and Mechanism of Action

ALZ-801 acts upstream in the amyloid cascade by targeting the soluble AB42 monomers. By
stabilizing these monomers, it prevents their misfolding and subsequent aggregation into
neurotoxic oligomers and plaques. This mechanism of action is distinct from antibody-based

therapies that primarily target existing amyloid plagues.

Mechanism of Action in the Brain

ALZ-801 Administration and Metabolism

Toxic AB Oligomers.

| 442 Monomers | —Aasreaaton

Amyloid Plagues
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Figure 1: ALZ-801 Metabolism and Mechanism of Action

Experimental Protocols
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The following are representative protocols for key experiments used to characterize the
formulation and oral bioavailability of a small molecule drug like ALZ-801.

Protocol 1: In Vitro Dissolution Testing for Immediate-
Release Tablets

This protocol is based on USP General Chapter <711> Dissolution and is suitable for quality
control and formulation development of immediate-release tablets.

Objective: To determine the rate and extent of ALZ-801 release from an immediate-release
tablet formulation.

Apparatus: USP Apparatus 2 (Paddle)

Media:

e 0.1 N HCI (pH 1.2) to simulate gastric fluid.

e Phosphate buffer (pH 6.8) to simulate intestinal fluid.

Procedure:

Calibrate the dissolution apparatus according to USP guidelines.

» Prepare 900 mL of the selected dissolution medium and equilibrate to 37 + 0.5 °C in each
vessel.

¢ Place one ALZ-801 tablet in each of the six vessels.

o Start the apparatus at a paddle speed of 50 rpm.

o Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60
minutes).

¢ Replace the withdrawn volume with fresh, pre-warmed medium.

 Filter the samples through a 0.45 um filter.
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e Analyze the concentration of ALZ-801 in the samples using a validated HPLC-UV or LC-MS
method.

o Calculate the percentage of drug dissolved at each time point.

Acceptance Criteria (Example): Not less than 80% (Q) of the labeled amount of ALZ-801 is
dissolved in 30 minutes.

Prepare Dissolution Apparatus
(USP 2, 37°C, 50 rpm)

:

Add ALZ-801 Tablet to Medium

i

Collect Samples at
Time Points (5-60 min)

i

Filter and Analyze Samples
(HPLC or LC-MS)

:

Calculate % Drug Dissolved

Click to download full resolution via product page
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Figure 2: Workflow for In Vitro Dissolution Testing

Protocol 2: Quantification of ALZ-801 and Tramiprosate
in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the bioanalysis of ALZ-801 and its active
metabolite in plasma samples from clinical trials.

Objective: To accurately quantify the concentrations of ALZ-801 and tramiprosate in human
plasma.

Materials:

¢ Human plasma (K2EDTA)

e ALZ-801 and tramiprosate reference standards

« Internal standard (e.g., a stable isotope-labeled analog)
e Acetonitrile (ACN)

e Formic acid (FA)

o Water (LC-MS grade)

e 96-well protein precipitation plate

Procedure:

o Sample Preparation (Protein Precipitation): a. Aliquot 50 uL of plasma samples, calibration
standards, and quality controls into a 96-well plate. b. Add 200 pL of ACN containing the
internal standard to each well. c. Mix thoroughly and centrifuge the plate at 4000 rpm for 10
minutes. d. Transfer the supernatant to a clean 96-well plate for analysis.

e LC-MS/MS Analysis: a. Liquid Chromatography (LC):

(¢]

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pm).
Mobile Phase A: 0.1% FA in water.
Mobile Phase B: 0.1% FA in ACN.

o

o
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o Gradient: A suitable gradient to separate ALZ-801, tramiprosate, and the internal standard.

o Flow Rate: 0.4 mL/min.

o Injection Volume: 5 pL. b. Mass Spectrometry (MS/MS):

o lonization Source: Electrospray lonization (ESI), positive mode.

o Detection: Multiple Reaction Monitoring (MRM).

o MRM Transitions: Specific precursor-to-product ion transitions for ALZ-801, tramiprosate,
and the internal standard.

o Data Analysis: a. Construct a calibration curve by plotting the peak area ratio
(analyte/internal standard) against the nominal concentration of the calibration standards. b.
Determine the concentrations of ALZ-801 and tramiprosate in the plasma samples from the
calibration curve using a weighted linear regression.

Protocol 3: Phase 1 Clinical Study Design for Oral
Bioavailability Assessment

This protocol describes a typical Phase 1 study design to evaluate the safety, tolerability, and
pharmacokinetics of a new oral drug like ALZ-801. It often includes single ascending dose
(SAD), multiple ascending dose (MAD), and food-effect components.

Objective: To assess the safety, tolerability, and pharmacokinetic profile of ALZ-801 in healthy
volunteers.

Study Design: Randomized, double-blind, placebo-controlled.

Part A: Single Ascending Dose (SAD)

Enroll cohorts of healthy volunteers (e.g., 8 subjects per cohort, 6 active and 2 placebo).

o Administer a single oral dose of ALZ-801 or placebo to each cohort, with the dose escalating
in subsequent cohorts (e.g., 100 mg, 172 mg, 300 mg).

o Collect serial blood samples for pharmacokinetic analysis at pre-dose and various time
points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

¢ Monitor safety and tolerability through vital signs, ECGs, clinical laboratory tests, and
adverse event reporting.
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o A safety review committee evaluates the data from each cohort before proceeding to the
next higher dose.

Part B: Multiple Ascending Dose (MAD)

Enroll new cohorts of healthy volunteers.

Administer multiple oral doses of ALZ-801 or placebo (e.g., once or twice daily for 7-14
days).

Collect blood samples for PK analysis at various time points to determine steady-state
concentrations.

Continue to monitor safety and tolerability.
Part C: Food-Effect Study

e Use a crossover design where subjects receive a single dose of ALZ-801 on two separate
occasions: once after an overnight fast and once after a standardized high-fat meal.

» Collect serial blood samples for PK analysis after each administration.

o Compare the pharmacokinetic parameters (AUC, Cmax, Tmax) between the fed and fasted
states.
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Figure 3: Phase 1 Clinical Trial Workflow for ALZ-801
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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